1-Methyl-2,3-dioxoindoline-5-carboxylic acid
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Overview
Description
1-Methyl-2,3-dioxoindoline-5-carboxylic acid is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles play a crucial role in cell biology and have been extensively studied for their biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-2,3-dioxoindoline-5-carboxylic acid can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . For instance, the reaction of hydrazine with dihydrofuran in the presence of acetic acid and hydrochloric acid under reflux conditions yields 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Fischer indole synthesis, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the final product .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2,3-dioxoindoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under appropriate conditions.
Substitution: Various electrophiles such as halogens, sulfonyl chlorides, and nitro groups can be introduced using suitable reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Methyl-2,3-dioxoindoline-5-carboxylic acid has diverse scientific research applications, including:
Chemistry: Used as a building block for synthesizing various indole derivatives with potential biological activities.
Biology: Studied for its role in cell signaling and as a precursor for biologically active molecules.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2,3-dioxoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to form hydrogen bonds with various enzymes and proteins, inhibiting their activity . This inhibition can lead to therapeutic effects, such as anticancer or antimicrobial activities .
Comparison with Similar Compounds
1-Methyl-2,3-dioxoindoline-5-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets, leading to distinct biological activities .
Properties
Molecular Formula |
C10H7NO4 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
1-methyl-2,3-dioxoindole-5-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c1-11-7-3-2-5(10(14)15)4-6(7)8(12)9(11)13/h2-4H,1H3,(H,14,15) |
InChI Key |
ROPLRWWORDJINQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)C(=O)C1=O |
Origin of Product |
United States |
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